molecular formula C23H24N2O2 B10890549 [2-(4-Methoxyphenyl)-4-quinolyl](2-methylpiperidino)methanone

[2-(4-Methoxyphenyl)-4-quinolyl](2-methylpiperidino)methanone

Cat. No.: B10890549
M. Wt: 360.4 g/mol
InChI Key: WTDXZMRWHKLIAY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-quinolylmethanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methoxyphenyl group and a quinolyl group attached to a methanone moiety, which is further linked to a methylpiperidino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolyl Intermediate: The quinolyl intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the Methanone Moiety: The methanone moiety is formed by the oxidation of the corresponding alcohol or through the use of carbonylation reactions.

    Introduction of the Methylpiperidino Group: The final step involves the nucleophilic substitution reaction where the methylpiperidino group is attached to the methanone moiety.

Industrial Production Methods

Industrial production of 2-(4-Methoxyphenyl)-4-quinolylmethanone may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-quinolylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the methanone moiety to the corresponding alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the piperidino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methoxyphenyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its biological activity, including its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, 2-(4-Methoxyphenyl)-4-quinolylmethanone is investigated for its therapeutic potential. It is explored for its role in modulating biological pathways and its efficacy in treating various diseases.

Industry

Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-4-quinolylmethanone
  • (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, 2-(4-Methoxyphenyl)-4-quinolylmethanone exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the methoxyphenyl and quinolyl groups, along with the methylpiperidino moiety, provides a unique combination of reactivity and biological activity.

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)quinolin-4-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H24N2O2/c1-16-7-5-6-14-25(16)23(26)20-15-22(17-10-12-18(27-2)13-11-17)24-21-9-4-3-8-19(20)21/h3-4,8-13,15-16H,5-7,14H2,1-2H3

InChI Key

WTDXZMRWHKLIAY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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